Class-Level ZAC Selectivity vs. the Promiscuous Antagonist Tubocurarine
As part of the N-(thiazol-2-yl)-benzamide class, 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide belongs to the only known family of selective Zinc-Activated Channel (ZAC) antagonists. The validated analog TTFB, a closely related N-(thiazol-2-yl)-benzamide, demonstrated no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine receptors when tested at 30 µM [1]. This selectivity is a key differentiator from the standard ZAC antagonist tubocurarine (TC). TC is promiscuous, exhibiting comparable or greater antagonist potencies at several other Cys-loop receptors, with reported IC50 values of 3.2 µM at ZAC but also significant activity at nAChRs and 5-HT3Rs [1].
| Evidence Dimension | Selectivity window against other Cys-loop receptors |
|---|---|
| Target Compound Data | Class analog TTFB: No significant activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1Gly receptors at 30 µM |
| Comparator Or Baseline | Tubocurarine (TC): Promiscuous antagonist active at ZAC, nAChRs, and 5-HT3Rs |
| Quantified Difference | TTFB (class representative) is >9-fold selective window for ZAC over other CLRs; TC is non-selective |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human ZAC and other human or rat CLRs |
Why This Matters
For researchers studying ZAC physiology in isolation, the compound's class-level selectivity critically minimizes off-target effects that confound interpretation, whereas tubocurarine cannot delineate ZAC-specific signaling.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021 Nov;193:114782. View Source
